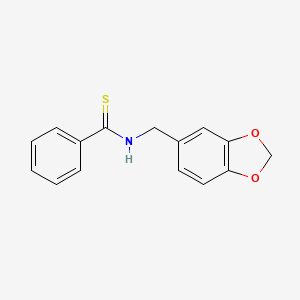![molecular formula C16H16N4O2 B11066313 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B11066313.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitropyridin-2-amine is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₃H₁₄N₄O₂
IUPAC Name: this compound
This compound combines an indole moiety (derived from tryptamine) and a pyridine ring, making it an intriguing hybrid. Indoles are significant heterocyclic systems found in natural products, drugs, and biologically active compounds. They play essential roles in cell biology and have attracted attention due to their diverse properties .
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Amide Bond Formation:
Industrial Production:: The industrial-scale production methods for this compound may involve modifications of the above synthetic routes, optimization, and scalability.
Chemical Reactions Analysis
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitropyridin-2-amine can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the indole ring can be replaced.
Common Reagents: Specific reagents (e.g., reducing agents, oxidants) are used in these reactions.
Major Products: The resulting products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for novel molecules.
Biology: Investigating cellular processes.
Medicine: Potential therapeutic agents.
Industry: Synthesis of specialized materials.
Mechanism of Action
The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C16H16N4O2/c1-11-13(14-4-2-3-5-15(14)19-11)8-9-17-16-7-6-12(10-18-16)20(21)22/h2-7,10,19H,8-9H2,1H3,(H,17,18) |
InChI Key |
ISMJLTRZXMZNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11066234.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11066246.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide](/img/structure/B11066256.png)
![4-{[(2-Chlorobenzyl)amino]methyl}benzoic acid](/img/structure/B11066258.png)
![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11066267.png)
![{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone](/img/structure/B11066269.png)
![ethyl 2-[(4-fluorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11066275.png)

![1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium](/img/structure/B11066283.png)
![3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11066287.png)
![5-{[(2-fluorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11066292.png)
![4-(3-Fluorophenyl)-2-(pyridin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11066298.png)
![12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11066302.png)
